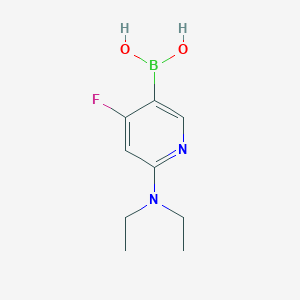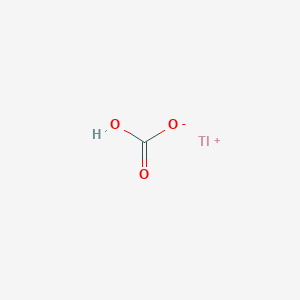![molecular formula C11H12N4O2 B14083573 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a morpholine ring fused to a pyrido[4,3-D]pyrimidin-5-one core, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar steps to laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of DNA-dependent protein kinase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one involves its interaction with specific molecular targets, such as DNA-dependent protein kinase. By inhibiting this kinase, the compound can interfere with DNA repair processes, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-quinolin-4-one: Another heterocyclic compound with similar kinase inhibition properties.
9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one: Shares structural similarities and biological activities.
Uniqueness
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is unique due to its specific structural configuration, which contributes to its potent kinase inhibition and potential therapeutic applications. Its ability to selectively inhibit DNA-dependent protein kinase sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-morpholin-4-yl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H12N4O2/c16-10-8-7-13-11(14-9(8)1-2-12-10)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,12,16) |
InChI Key |
SWBNSMFSLCXZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
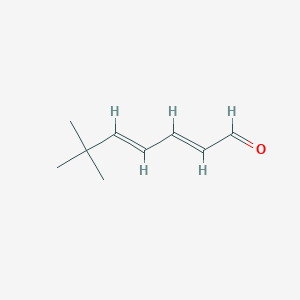
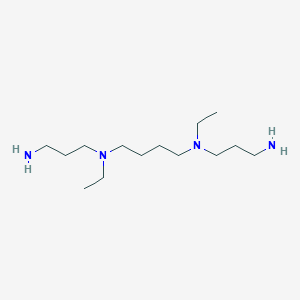


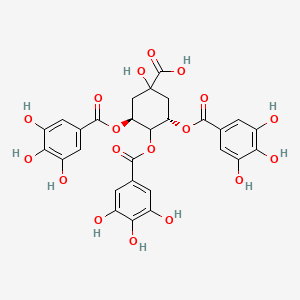
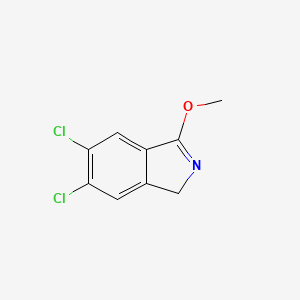
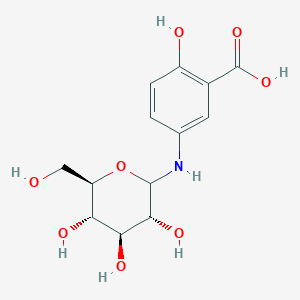
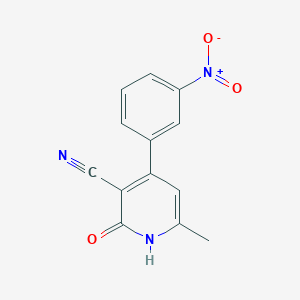
![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)
![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
